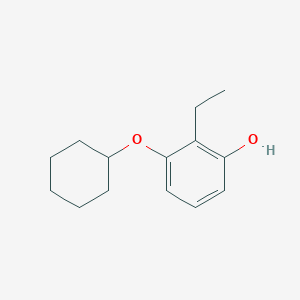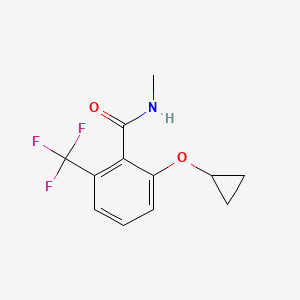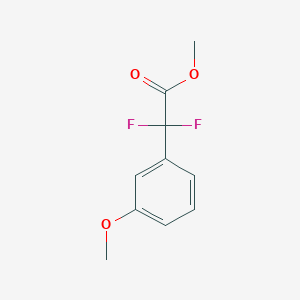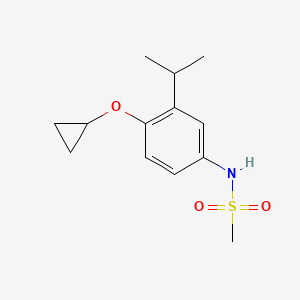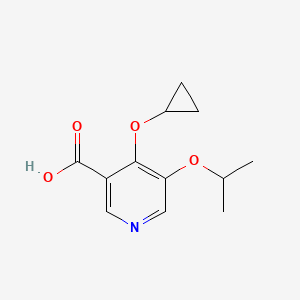
6-Acetyl-5-hydroxypyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-5-hydroxypyridine-2-carboxylic acid is an organic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-5-hydroxypyridine-2-carboxylic acid typically involves the acetylation of 5-hydroxypyridine-2-carboxylic acid. One common method is the reaction of 5-hydroxypyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
6-Acetyl-5-hydroxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 6-Acetyl-5-hydroxypyridine-2-carboxylic acid involves its ability to act as a chelating agent. The compound can form stable complexes with metal ions through its hydroxyl and carboxylate groups. This chelation ability is crucial in various biochemical and industrial processes. Additionally, the compound’s acetyl group can participate in various chemical reactions, further enhancing its versatility.
類似化合物との比較
6-Hydroxypyridine-2-carboxylic acid: This compound lacks the acetyl group but shares the hydroxyl and carboxylate functionalities.
5-Hydroxypyridine-2-carboxylic acid: Similar structure but with the hydroxyl group at a different position.
6-Acetylpyridine-2-carboxylic acid: Similar structure but lacks the hydroxyl group.
Uniqueness: 6-Acetyl-5-hydroxypyridine-2-carboxylic acid is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and biochemical applications.
特性
分子式 |
C8H7NO4 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
6-acetyl-5-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)7-6(11)3-2-5(9-7)8(12)13/h2-3,11H,1H3,(H,12,13) |
InChIキー |
FZRFAQGPRJVOAC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=N1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



